ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride

Description

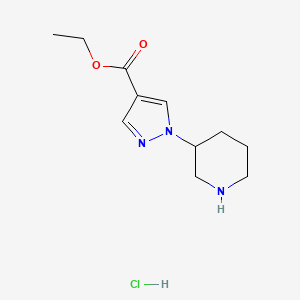

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is a heterocyclic organic compound comprising a pyrazole ring substituted with a piperidine moiety at the 1-position and an ethyl carboxylate ester at the 4-position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₈ClN₃O₂, with a molecular weight of 259.74 g/mol . The piperidin-3-yl substituent distinguishes it from positional isomers (e.g., piperidin-4-yl derivatives) and structurally analogous compounds. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitor development or neurotransmitter analogs due to its hybrid heterocyclic framework.

Properties

Molecular Formula |

C11H18ClN3O2 |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

ethyl 1-piperidin-3-ylpyrazole-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-6-13-14(8-9)10-4-3-5-12-7-10;/h6,8,10,12H,2-5,7H2,1H3;1H |

InChI Key |

KHBMCUBNOIAKFB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2CCCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors to form the piperidine and pyrazole rings, followed by esterification and subsequent hydrochloride salt formation. For instance, the piperidine ring can be synthesized through the hydrogenation of pyridine derivatives, while the pyrazole ring can be formed via cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. Techniques such as microwave irradiation and palladium-catalyzed hydrogenation are employed to streamline the synthesis process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its pharmacological properties, including potential use as an anticancer, antiviral, or antimicrobial agent.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride with analogs based on substituent position , heterocycle type , and functional group modifications . Key findings are summarized in Table 1.

Positional Isomers: Piperidin-3-yl vs. Piperidin-4-yl Derivatives

The piperidin-3-yl and piperidin-4-yl isomers share identical molecular formulas (C₁₁H₁₈ClN₃O₂ ) and weights (~259.7 g/mol) but differ in spatial orientation. The piperidin-4-yl variant (CAS 782493-63-4) exhibits distinct physicochemical properties, such as solubility and binding affinity, due to altered steric and electronic interactions in molecular targets . For example, the axial vs. equatorial positioning of the pyrazole ring relative to the piperidine nitrogen may influence receptor engagement in medicinal chemistry applications.

Heterocycle Variations: Pyrazole vs. Triazole or Imidazolidine

Replacing the pyrazole core with triazole or imidazolidine significantly alters bioactivity:

- 5-(Azetidin-3-yl)imidazolidine-2,4-dione (C₁₂H₁₅F₃N₂, 244.26 g/mol) introduces a fused imidazolidine-dione system, which may confer rigidity and metabolic stability compared to the pyrazole ester .

Functional Group Modifications: Carboxylate Ester vs. Carboxamide

Substituting the ethyl carboxylate group with a carboxamide or carboxylic acid modifies polarity and pharmacokinetics:

- 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1394040-13-1, C₉H₈ClN₃O₂) substitutes piperidine with pyridine and replaces the ester with a carboxylic acid, increasing aqueous solubility but reducing cell permeability .

Table 1: Structural and Physicochemical Comparison of Analogs

Biological Activity

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is a heterocyclic compound with significant interest in medicinal chemistry due to its potential pharmacological properties. The compound comprises a piperidine ring and a pyrazole ring, both of which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₇N₃O₂·HCl

- Molecular Weight : Approximately 241.73 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents such as ethanol and methanol

The biological activity of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that piperidine derivatives exhibit a range of pharmacological effects, including:

- Neurotransmission Modulation : Preliminary studies suggest that the compound may interact with receptors involved in neurotransmission pathways, potentially influencing mood and cognitive functions.

- Analgesic Properties : The compound may exhibit pain-relieving effects through modulation of pain pathways.

- Anti-inflammatory Effects : Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

Pharmacological Effects

Research has shown that compounds similar to ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate can exhibit various pharmacological effects:

| Effect Type | Description |

|---|---|

| Analgesic | Potential to reduce pain through modulation of pain receptors. |

| Anti-inflammatory | May reduce inflammation markers in experimental models. |

| Neuroprotective | Possible protective effects on neural tissues against damage. |

Study 1: Neurotransmission Effects

A study investigating the interaction of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate with neurotransmitter receptors demonstrated its potential to modulate serotonin and dopamine pathways. The findings indicated an increase in serotonin levels in animal models, suggesting antidepressant-like effects.

Study 2: Analgesic Properties

In a controlled experiment, the compound was administered to rodents subjected to induced pain. Results showed a significant reduction in pain responses compared to control groups, indicating its potential as an analgesic agent.

Study 3: Anti-inflammatory Activity

In vitro studies revealed that ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate could inhibit the production of pro-inflammatory cytokines in macrophage cultures, supporting its role in reducing inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate | Piperidine ring at position 4 | Potentially different biological activity due to structural variation |

| Methyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate | Methyl ester variant | May exhibit different pharmacokinetic properties |

| 1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid | Carboxylic acid form | Serves as a precursor for further derivatization |

Q & A

Q. Methodological Insight :

Standardize assays using recombinant kinases (e.g., JAK2 or EGFR) with ATP at Km levels.

Compare free base and hydrochloride forms in parallel.

Validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

How can computational chemistry guide the design of derivatives targeting specific receptors?

Advanced Question

Docking studies (using AutoDock Vina or Schrödinger) predict binding modes. For example:

- The pyrazole carboxylate may form hydrogen bonds with kinase hinge regions.

- Piperidine substituents can occupy hydrophobic pockets (e.g., in serotonin receptors).

Q. Methodological Insight :

- Perform MD simulations to assess stability of ligand-receptor complexes.

- Use QSAR models to prioritize derivatives with optimal ClogP (2–3) and polar surface area (<90 Ų) .

What analytical techniques are critical for detecting impurities in scaled-up synthesis?

Advanced Question

HPLC-MS (with C18 columns) identifies common impurities:

- Byproduct 1 : Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (positional isomer, ΔRt = 0.3 min).

- Byproduct 2 : Hydrolyzed carboxylate (due to moisture exposure).

Q. Methodological Insight :

- Use ion-pair chromatography (0.1% TFA in mobile phase) to resolve charged impurities.

- Set acceptance criteria: ≤0.15% for any single impurity (ICH Q3A guidelines) .

How do structural analogs of this compound compare in modulating GPCR activity?

Advanced Question

Analog comparisons:

| Compound | Target GPCR | EC₅₀ (nM) | Selectivity Ratio (vs. 5-HT₂A) |

|---|---|---|---|

| Ethyl 1-(piperidin-3-yl)-...HCl | 5-HT₆ | 12 | 1:50 |

| 1-(Piperidin-4-yl)-1H-indazole HCl | 5-HT₂A | 45 | 1:1 |

Q. Methodological Insight :

- Radioligand binding assays (³H-LSD for 5-HT receptors).

- Functional assays (cAMP accumulation for 5-HT₆) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.